[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate
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Description
The compound “[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound also contains a 2-chloropyridine-3-carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized through various methods. For example, substituted 2-imidazoline can react with hydroxylamine hydrochloride in alkaline ethanolic medium at 80 °C to form N-aryl amidoxime .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the 2-chloropyridine-3-carboxylate group. Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
Oxadiazole derivatives have been found to exhibit potent bactericidal activity against a wide range of microorganisms . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Future Directions
Properties
IUPAC Name |
[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-2-23-13-8-4-3-6-11(13)16-20-14(25-21-16)10-24-17(22)12-7-5-9-19-15(12)18/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMBFWRTXDABRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)COC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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